molecular formula C15H17N5O B11306666 7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11306666
M. Wt: 283.33 g/mol
InChI Key: DHAONXHUNRXLRM-UHFFFAOYSA-N
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Description

7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a precursor . The synthetic route includes a series of reactions such as cyclocondensation and substitution reactions. The reaction conditions often involve the use of solvents like pyridine and reagents such as carbon disulfide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of environmentally benign solvents and high-yield reactions are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which contributes to its anti-inflammatory properties . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of inflammatory markers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which contributes to its distinct pharmacological profile. Its combination of neuroprotective and anti-inflammatory activities sets it apart from other similar compounds .

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine

InChI

InChI=1S/C15H17N5O/c1-9-8-13(18-16)20-15(17-9)10(2)14(19-20)11-4-6-12(21-3)7-5-11/h4-8,18H,16H2,1-3H3

InChI Key

DHAONXHUNRXLRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NN)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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